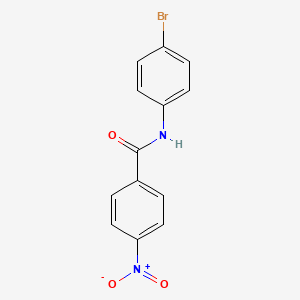

N-(4-bromophenyl)-4-nitrobenzamide

Vue d'ensemble

Description

N-(4-bromophenyl)-4-nitrobenzamide is an organic compound that features a bromine atom attached to a phenyl ring and a nitro group attached to another phenyl ring, connected through an amide linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-nitrobenzamide typically involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-bromophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Electrophilic Aromatic Substitution: The phenyl rings can undergo further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

Nucleophilic Substitution: Products include substituted amides or thioamides.

Reduction: The major product is N-(4-bromophenyl)-4-aminobenzamide.

Electrophilic Aromatic Substitution: Products vary based on the substituent introduced, such as nitro, sulfo, or halogen groups.

Applications De Recherche Scientifique

N-(4-bromophenyl)-4-nitrobenzamide and its applications in scientific research:

This compound is a chemical compound that has applications in various scientific research fields. Studies focus on its synthesis, structural characteristics, and potential uses in developing antimicrobial or anticancer agents .

Synthesis and structural analysis

- Synthesis: The synthesis of this compound involves chemical reactions that create the amide bond between a bromophenyl and a nitrobenzoyl group .

- Structural features: this compound consists of two benzene rings connected by an amide group. The dihedral angle between the mean planes of the two benzene rings is 3.6 (7)° . Spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry are used to ascertain the structure of this compound .

Antimicrobial applications

- Antitubercular agents: Meta-amido bromophenols, including this compound derivatives, have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis (Mtb) in vitro . Modifications to the chemical structure, such as replacing bromine with other halogens or groups, can affect the compound's activity against Mtb .

- Antimicrobial pyridine compounds: Pyridine compounds with bromo and other groups have demonstrated antimicrobial activities against strains such as S. aureus, B. subtilis, E. coli, C. albicans, and A. niger .

Anticancer applications

- Triazole chalcone derivatives: Novel 1,2,3-triazole chalcone derivatives containing a bromophenyl group have been studied for their anticancer activity against human osteosarcoma cancer cell lines (MG-63), liver cancer cell lines (HepG2), lung cancer cell lines (A549), and cervical cancer cells (HeLa) . N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide showed inhibitory activity against PI3K and mTOR .

- Inhibitory activity: N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide exhibited significant inhibitory activity against various cell lines, including MG-63, HepG2, A549, and HeLa .

Other applications

- Inhibitory effects: this compound derivatives have demonstrated concentration-dependent inhibition of thrombin and Factor Xa activities and inhibited the generation of thrombin and Factor Xa in human endothelial cells .

- Switchable site-selective bromination: N-(2-Bromophenyl)-4-chloro-N-methylbenzamide can be used to yield regiodivergent brominated benzanilide via selection of promoters .

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)-4-nitrobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-bromophenyl)-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

N-(4-chlorophenyl)-4-nitrobenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

N-(4-bromophenyl)-4-nitrobenzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.

Uniqueness

N-(4-bromophenyl)-4-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for developing new therapeutic agents.

Activité Biologique

N-(4-bromophenyl)-4-nitrobenzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, interactions, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and a molecular weight of 321.13 g/mol. The compound features a bromine atom and a nitro group attached to a benzamide structure, which significantly influences its reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .

- Bromine Atom : The presence of the bromine atom allows for halogen bonding interactions with biological molecules, which may enhance its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate significant activity against various microbial strains. For instance, the introduction of a bromine atom has been associated with enhanced antimicrobial effects .

Antitumor Activity

In the context of cancer research, this compound has shown potential as an antitumor agent. Similar nitroaromatic compounds have been evaluated for their cytotoxicity against cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways critical for tumor growth .

Case Studies and Research Findings

- Antitumor Efficacy : A study investigated the cytotoxic effects of this compound on breast cancer cell lines, revealing an IC value indicating moderate cytotoxicity. The compound's structural modifications were found to impact its efficacy significantly .

- Mechanistic Insights : Another study highlighted how the nitro group in similar compounds could be reduced to form active metabolites that bind to target proteins, affecting cellular processes such as apoptosis and proliferation .

- Comparative Analysis : A comparison with structurally similar compounds (e.g., N-(4-bromophenyl)-3-nitrobenzamide) indicated that variations in the position of substituents can lead to differences in biological activity, emphasizing the importance of structural specificity in drug design .

Comparison of Structural Features and Biological Activities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Nitro group at position 4 | Significant antitumor and antimicrobial activity |

| N-(4-Bromophenyl)-2-nitrobenzamide | Nitro group at position 2 | Different positioning affects reactivity |

| N-(4-Chlorophenyl)-3-nitrobenzamide | Chlorine instead of bromine at position 4 | Different halogen influences interactions |

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCIUWMZYPAPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353950 | |

| Record name | N-(4-bromophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59280-03-4 | |

| Record name | N-(4-bromophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.